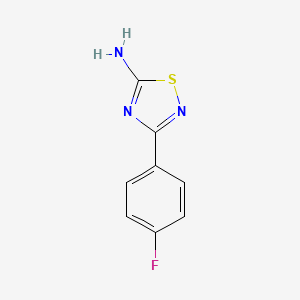
((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine: is an organic compound characterized by the presence of dichlorophenyl, sulfonyl, and fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential to form new chemical bonds.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in the development of new drugs.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
作用機序
The mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, while the dichlorophenyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
((2,5-Dichlorophenyl)sulfonyl)amine: Lacks the fluorophenyl group, which may affect its reactivity and applications.
((4-Fluorophenyl)methyl)sulfonylamine: Lacks the dichlorophenyl group, which may influence its chemical properties and biological activity.
((2,5-Dichlorophenyl)sulfonyl)((4-chlorophenyl)methyl)amine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and applications.
Uniqueness: The presence of both dichlorophenyl and fluorophenyl groups in ((2,5-Dichlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine makes it unique
特性
IUPAC Name |
2,5-dichloro-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO2S/c14-10-3-6-12(15)13(7-10)20(18,19)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRXHDDMQLFBAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-fluorophenyl)sulfamoyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B2380521.png)
![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)







![Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2380537.png)
![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)
![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B2380541.png)
![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)
